molecular formula C32H42N3NaO9S B1441252 Sodium 3-[5-{2-[4-tert-butyl-7-(diethylamino)-2H-1-benzopyran-2-ylidene]ethylidene}-3-(5-carboxypentyl)-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]propane-1-sulfonate CAS No. 482379-37-3

Sodium 3-[5-{2-[4-tert-butyl-7-(diethylamino)-2H-1-benzopyran-2-ylidene]ethylidene}-3-(5-carboxypentyl)-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]propane-1-sulfonate

Cat. No. B1441252
M. Wt: 667.7 g/mol
InChI Key: HMAWMSKJKAVASI-UHFFFAOYSA-M
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.



Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and other structural features.



Chemical Reactions Analysis

This would involve studying the reactions the compound undergoes, including the reagents and conditions for each reaction, and the mechanism of action.



Physical And Chemical Properties Analysis

This would include studying properties like melting point, boiling point, solubility, density, molar mass, and others.


Scientific Research Applications

Design and Synthesis of Fluorescent Probe for Protein Detection

A novel fluorescent molecular probe, sodium 3-((E)-2-((E)-3-(4-(dicyanomethylene)-6-methyl-4H-pyran-2-yl)allylidene)quinolin-1(2H)-yl)propane-1-sulfonate, was designed and synthesized for high-sensitivity protein detection and rapid electrophoretic gel staining. This compound exhibited strong fluorescence upon addition of bovine serum albumin (BSA), facilitating high-sensitivity protein detection with a simplified protocol compared to conventional staining methods. This advancement represents a significant contribution to scientific research, particularly in protein analysis and molecular biology fields (Suzuki & Yokoyama, 2012).

Synthesis of Substituted N-Pyridinium, Quinolinium, and Isoquinolinium Sulfonate Derivatives

Research focused on the synthesis of novel functionalized N-sulfonates containing pyridyl, quinolyl, and isoquinolinyl groups. These compounds were evaluated for their antimicrobial and antifungal activities, revealing that certain derivatives exhibited high activity against Gram-positive and Gram-negative bacteria, as well as fungi. This study highlights the potential of these compounds in developing new antimicrobial agents and underscores their significance in medicinal chemistry and drug development (Fadda, El-Mekawy, & AbdelAal, 2016).

Safety And Hazards

This involves examining the compound’s toxicity, flammability, environmental impact, and other safety-related properties.


Future Directions

This could involve a discussion of potential future research directions, such as new synthetic methods, applications, or modifications to the compound.


properties

IUPAC Name

sodium;3-[5-[2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-3-(5-carboxypentyl)-2,4,6-trioxo-1,3-diazinan-1-yl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N3O9S.Na/c1-6-33(7-2)22-13-15-24-26(32(3,4)5)21-23(44-27(24)20-22)14-16-25-29(38)34(17-10-8-9-12-28(36)37)31(40)35(30(25)39)18-11-19-45(41,42)43;/h13-16,20-21H,6-12,17-19H2,1-5H3,(H,36,37)(H,41,42,43);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAWMSKJKAVASI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=CC(=CC=C3C(=O)N(C(=O)N(C3=O)CCCS(=O)(=O)[O-])CCCCCC(=O)O)O2)C(C)(C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42N3NaO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30721473
Record name Sodium 3-[5-{2-[4-tert-butyl-7-(diethylamino)-2H-1-benzopyran-2-ylidene]ethylidene}-3-(5-carboxypentyl)-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

667.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-[5-{2-[4-tert-butyl-7-(diethylamino)-2H-1-benzopyran-2-ylidene]ethylidene}-3-(5-carboxypentyl)-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]propane-1-sulfonate

CAS RN

482379-37-3
Record name Sodium 3-[5-{2-[4-tert-butyl-7-(diethylamino)-2H-1-benzopyran-2-ylidene]ethylidene}-3-(5-carboxypentyl)-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 3-[5-{2-[4-tert-butyl-7-(diethylamino)-2H-1-benzopyran-2-ylidene]ethylidene}-3-(5-carboxypentyl)-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]propane-1-sulfonate
Reactant of Route 2
Sodium 3-[5-{2-[4-tert-butyl-7-(diethylamino)-2H-1-benzopyran-2-ylidene]ethylidene}-3-(5-carboxypentyl)-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]propane-1-sulfonate
Reactant of Route 3
Sodium 3-[5-{2-[4-tert-butyl-7-(diethylamino)-2H-1-benzopyran-2-ylidene]ethylidene}-3-(5-carboxypentyl)-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]propane-1-sulfonate
Reactant of Route 4
Sodium 3-[5-{2-[4-tert-butyl-7-(diethylamino)-2H-1-benzopyran-2-ylidene]ethylidene}-3-(5-carboxypentyl)-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]propane-1-sulfonate
Reactant of Route 5
Sodium 3-[5-{2-[4-tert-butyl-7-(diethylamino)-2H-1-benzopyran-2-ylidene]ethylidene}-3-(5-carboxypentyl)-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]propane-1-sulfonate
Reactant of Route 6
Sodium 3-[5-{2-[4-tert-butyl-7-(diethylamino)-2H-1-benzopyran-2-ylidene]ethylidene}-3-(5-carboxypentyl)-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]propane-1-sulfonate

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